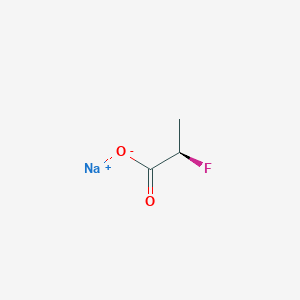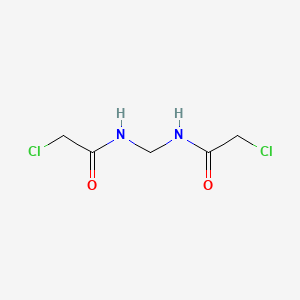
sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate: is an organic compound with the molecular formula C5H9NaO4S. It is a sodium salt derivative of 3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate typically involves the reaction of 3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the sodium salt. The reaction can be represented as follows:
3-methoxy-2-methyl-3-oxopropane-1-sulfinic acid+NaOH→sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or filtration to remove impurities.
化学反应分析
Types of Reactions:
Oxidation: Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: It can be reduced to form the corresponding sulfinate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfinic acid groups into molecules.
- Acts as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
- Investigated for potential use in drug development due to its ability to modify biological molecules.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the formulation of certain types of polymers and resins.
作用机制
The mechanism of action of sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its sulfinic acid group.
相似化合物的比较
- Sodium 3-methoxy-3-oxopropane-1-sulfinate
- Sodium 3-methyl-3-oxopropane-1-sulfinate
- Sodium 3-ethoxy-2-methyl-3-oxopropane-1-sulfinate
Comparison:
- Sodium 3-methoxy-2-methyl-3-oxopropane-1-sulfinate is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and solubility.
- Compared to sodium 3-methoxy-3-oxopropane-1-sulfinate, the additional methyl group in this compound provides steric hindrance, affecting its chemical behavior.
- The ethoxy derivative, sodium 3-ethoxy-2-methyl-3-oxopropane-1-sulfinate, has different solubility and reactivity profiles due to the ethoxy group.
属性
IUPAC Name |
sodium;3-methoxy-2-methyl-3-oxopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c1-4(3-10(7)8)5(6)9-2;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJYIZBBVRTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)[O-])C(=O)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)





![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)

